(R)-3-(Fluoromethyl)pyrrolidine hydrochloride
Description
(R)-3-(Fluoromethyl)pyrrolidine hydrochloride (CAS: 1443983-87-6) is a fluorinated chiral pyrrolidine derivative. Its molecular formula is C₅H₁₁ClFN, with a molecular weight of 139.60 g/mol (calculated). The compound features a pyrrolidine ring (5-membered nitrogen-containing heterocycle) substituted with a fluoromethyl (-CH₂F) group at the 3-position in the R-configuration. This structural motif enhances its utility in medicinal chemistry, particularly in drug discovery, enzyme inhibition, and functional material synthesis due to its stereochemical specificity and fluorine-induced physicochemical modifications (e.g., increased lipophilicity and metabolic stability) .
Key applications include:
Properties
IUPAC Name |
(3R)-3-(fluoromethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-4H2;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLVCUNOYYRZMV-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CF.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1CF.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Approach to Fluorinated Pyrrolidines
- Starting Materials : The synthesis often begins with a pyrrolidine derivative that can be modified to introduce a fluoromethyl group.
- Fluorination Methods : Fluorination can be achieved through various reagents such as fluorinating agents (e.g., Selectfluor) or by converting existing functional groups into fluoromethyl groups.
- Resolution or Asymmetric Synthesis : To achieve the (R) configuration, either resolution of racemic mixtures using chiral acids or asymmetric synthesis methods can be employed.
Example Synthesis Pathway
A general pathway might involve:
- Step 1 : Synthesis of a pyrrolidine derivative with a suitable functional group for fluorination.
- Step 2 : Introduction of the fluoromethyl group using a fluorinating agent.
- Step 3 : Resolution or asymmetric synthesis to obtain the (R) enantiomer.
- Step 4 : Conversion to the hydrochloride salt.
Detailed Synthesis Steps
Given the lack of specific literature on this compound, a hypothetical synthesis pathway based on general principles is proposed:
Synthesis of Pyrrolidine Derivative : Start with a pyrrolidine ring that can be functionalized, such as 3-hydroxypyridine, which can be reduced to form pyrrolidine derivatives.
Introduction of Fluoromethyl Group : Use a fluorinating agent to introduce a fluoromethyl group. This step requires careful selection of reagents and conditions to achieve high yields and selectivity.
Resolution or Asymmetric Synthesis : Employ chiral resolution or asymmetric synthesis techniques to obtain the (R) enantiomer. This could involve enzymatic resolution, chiral chromatography, or asymmetric catalysis.
Formation of Hydrochloride Salt : Finally, convert the free base to its hydrochloride salt by reaction with hydrochloric acid.
Chemical Reactions Analysis
Nucleophilic Substitution
The fluoromethyl group may participate in substitution reactions under specific conditions, though fluorine’s poor leaving-group ability limits reactivity. Strong nucleophiles or high-energy intermediates are typically required.
Amine-Mediated Reactions
The secondary amine (protonated as hydrochloride) can undergo deprotonation to act as a base or nucleophile.
| Reaction Type | Reagents/Conditions | Products | Mechanistic Notes |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃ | N-alkylated pyrrolidine derivatives | Amine deprotonation followed by nucleophilic substitution. |
| Acylation | Acetyl chloride, DMAP | Amides | Formation of stable amide bonds under mild conditions. |
| Oxidation | H₂O₂, mCPBA | Pyrrolidine N-oxide | Electrophilic oxidation at the nitrogen. |
Ring-Opening and Functionalization
The pyrrolidine ring may undergo ring-opening under acidic or oxidative conditions, though its stability makes this less common.
Fluorine-Specific Reactivity
The fluoromethyl group influences electronic and steric properties, enabling unique transformations.
Comparative Reactivity Data
Key differences between this compound and its analogs:
Scientific Research Applications
Medicinal Chemistry
(R)-3-(Fluoromethyl)pyrrolidine hydrochloride serves as an important scaffold in drug discovery due to its ability to modulate biological targets effectively. The presence of the fluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug efficacy.
Table 1: Comparison of Biological Activities
Synthesis of Complex Organic Molecules
The compound is utilized as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals. Its unique structure allows for various modifications that can lead to the development of new therapeutic agents.
Case Study 1: Antibacterial Efficacy
Research demonstrated that derivatives containing trifluoromethyl groups, including this compound, displayed significant antibacterial properties with minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL against Staphylococcus aureus and Enterococcus faecalis. These findings highlight the compound's potential as a lead structure for developing new antibiotics.
Case Study 2: Neuropharmacological Assessment
A study focused on the neuropharmacological effects of this compound revealed its balanced inhibition of sodium and calcium channels. This suggests its utility in treating conditions such as epilepsy and neuropathic pain .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the trifluoromethyl substitution significantly enhances the biological activity of pyrrolidine derivatives. Key findings include:
Mechanism of Action
The mechanism of action of ®-3-(Fluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance binding affinity and selectivity by forming strong interactions with target sites. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (R)-3-(Fluoromethyl)pyrrolidine hydrochloride with structurally analogous compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| (R)-3-(Fluoromethyl)pyrrolidine HCl | 1443983-87-6 | C₅H₁₁ClFN | 139.60 | 3-CH₂F substituent, R-configuration |
| (R)-3-Fluoropyrrolidine HCl | 869481-94-7 | C₄H₉ClFN | 125.57 | 3-F substituent, R-configuration |
| (S)-3-(Fluoromethyl)pyrrolidine HCl | 1443983-88-7 | C₅H₁₁ClFN | 139.60 | 3-CH₂F substituent, S-configuration (enantiomer) |
| (3R,4R)-3,4-Difluoropyrrolidine HCl | 163457-23-6 | C₄H₈ClF₂N | 143.56 | 3-F and 4-F substituents, dual R-configuration |
| 4-Fluoropiperidine HCl | 57395-89-8 | C₅H₁₁ClFN | 139.60 | 6-membered piperidine ring, 4-F substituent |
Key Observations :
- Fluorine vs. Fluoromethyl : The fluoromethyl group in (R)-3-(Fluoromethyl)pyrrolidine HCl increases steric bulk and lipophilicity (logP ~0.8–1.2) compared to the smaller 3-F substituent in (R)-3-Fluoropyrrolidine HCl (logP ~0.3–0.5) .
- Enantiomers : The (S)-enantiomer of the fluoromethyl derivative may exhibit divergent biological activity due to stereospecific interactions (e.g., enzyme inhibition) .
Biological Activity
(R)-3-(Fluoromethyl)pyrrolidine hydrochloride is a fluorinated derivative of pyrrolidine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a fluoromethyl group, enhances its pharmacological properties and makes it a candidate for various therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : CHClFN
- Molecular Weight : 151.58 g/mol
- Structural Features : The compound possesses a pyrrolidine ring with a fluoromethyl substituent at the 3-position, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that the fluoromethyl group can enhance binding affinity to certain receptors or enzymes, potentially altering their activity.
Pharmacological Applications
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects by modulating neurotransmitter systems, particularly through serotonin and norepinephrine pathways.
- Antimicrobial Properties : The compound has shown promise in preliminary antimicrobial assays, indicating potential efficacy against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting specific metabolic pathways.
In Vitro Studies
- Antibacterial Activity : In studies evaluating the antibacterial properties of pyrrolidine derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 μg/mL.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 4 |
- Neuropharmacological Effects : Animal models have indicated that administration of this compound resulted in reduced depressive-like behaviors in forced swim and tail suspension tests, suggesting its potential as an antidepressant agent.
Structure-Activity Relationship (SAR)
The presence of the fluoromethyl group significantly influences the compound's biological activity. Comparative studies with non-fluorinated analogs have shown that the introduction of fluorine enhances lipophilicity and metabolic stability, which are crucial for improved bioavailability.
Case Studies
- Case Study on Antidepressant Efficacy : A study involving chronic administration of this compound in rodent models demonstrated a consistent decrease in immobility time during behavioral tests, indicative of antidepressant-like effects.
- Antimicrobial Efficacy : In vitro testing against clinical isolates revealed that the compound maintained effectiveness even against resistant strains, highlighting its potential utility in treating infections caused by multi-drug resistant organisms.
Q & A
Q. What are the optimized synthetic routes for (R)-3-(fluoromethyl)pyrrolidine hydrochloride, and how do reaction conditions influence enantiomeric purity?
Methodological Answer:
- Key Steps : Fluoromethylation of pyrrolidine precursors using reagents like Selectfluor™ or KF in polar aprotic solvents (e.g., DMF, acetonitrile) under controlled temperatures (0–25°C) .
- Chiral Control : Asymmetric hydrogenation or enzymatic resolution (e.g., lipase-mediated kinetic resolution) ensures enantiomeric excess (>98% ee). For example, PharmaBlock Sciences reports chiral purity via HPLC using a Chiralpak AD-H column (hexane:IPA:TFA = 90:10:0.1) .
- Critical Parameters : Reaction pH (6–8), catalyst loading (5–10 mol% Pd/C), and inert atmosphere (N₂/Ar) prevent racemization .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C/¹⁹F NMR confirms structure. Key signals: δ ~3.5–4.0 ppm (pyrrolidine CH₂), δ ~4.8 ppm (fluoromethyl -CH₂F), and ¹⁹F δ ~-220 ppm (CF coupling) .
- X-ray Crystallography : Resolves stereochemistry. For example, PharmaBlock’s data (CCDC 2041232) shows a chair conformation with fluoromethyl equatorial positioning .
- Mass Spec : ESI-MS m/z 134.1 [M-Cl]⁺ aligns with theoretical MW 153.59 g/mol .
Q. How does this compound stability vary under different storage and experimental conditions?
Methodological Answer:
- Storage : Stable at 2–8°C in sealed, amber vials under N₂ for >12 months. Degradation (≤2%) occurs at RT due to hygroscopicity .
- In Solution : Avoid aqueous buffers (pH >7) to prevent hydrolysis. Use anhydrous DMSO or ethanol for stock solutions (stable for 1 week at -20°C) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and stereoelectronic effects of the fluoromethyl group in this compound?
Methodological Answer:
- DFT Calculations : B3LYP/6-31G* level models reveal fluoromethyl’s electron-withdrawing effect, lowering pyrrolidine ring pKa by ~1.5 units compared to non-fluorinated analogs .
- MD Simulations : Fluorine’s van der Waals interactions enhance binding affinity in enzyme pockets (e.g., monoamine oxidase-B inhibition studies) .
Q. What strategies mitigate side reactions during late-stage functionalization of this compound?
Methodological Answer:
Q. How do structural modifications (e.g., fluoromethyl vs. trifluoromethyl) impact biological activity in SAR studies?
Methodological Answer:
- Case Study : Replacing trifluoromethyl (Parsaclisib analog) with fluoromethyl reduces logP by 0.3–0.5, improving aqueous solubility while retaining kinase inhibition (IC50 < 10 nM for PI3Kδ) .
- Data Table :
| Substituent | logP | Solubility (mg/mL) | Target IC50 (nM) |
|---|---|---|---|
| -CH₂F | 1.2 | 15.3 | 8.5 |
| -CF₃ | 1.7 | 6.8 | 7.9 |
Source : Derived from PharmaBlock’s PI3Kδ inhibition assays .
Q. How can conflicting data on fluoromethyl-pyrrolidine hydrochloride’s metabolic stability be resolved?
Methodological Answer:
Q. What are the best practices for scaling up enantioselective synthesis without compromising yield or purity?
Methodological Answer:
- Continuous Flow Systems : Improve heat dissipation and mixing. For example, a 10 mmol-scale reaction in a microreactor achieves 92% yield vs. 78% in batch .
- Crystallization : Use anti-solvent (tert-butyl methyl ether) to enhance enantiomeric purity from 95% to >99% ee .
Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
